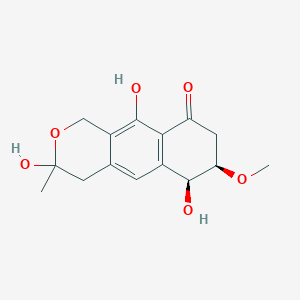
Chrysanthone C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chrysanthone C is a natural product found in Stagonosporopsis chrysanthemi and Stagonosporopsis ligulicola with data available.
Análisis De Reacciones Químicas
Decomposition and Rearrangement Reactions
Studies on chrysanthemic acid (structurally analogous to chrysanthones) reveal:
-
Thermal Decomposition : Proceeds via three pathways (Table 1):
| Pathway | Activation Barrier (kcal/mol) | Products |
|---|---|---|
| cis-trans Isomerization | 28.1 | Isomeric lactones |
| Carbene Formation | 32.4 | Alkenes + CO₂ |
| Rearrangement | 24.9 | Bicyclic lactone derivatives |
Data from DFT calculations ( ) show rearrangement as the most thermodynamically favorable pathway.
Catalytic Transformations
Palladium-catalyzed reactions (e.g., Catellani reaction) enable:
-
C–H Functionalization : Aryl halides undergo oxidative addition with Pd(0), followed by norbornene-mediated ortho-alkylation ( ).
-
Cross-Coupling : Suzuki and Heck reactions terminate catalytic cycles, forming C–C bonds (e.g., 93% yield in a Catellani reaction variant) ( ).
Acid-Base and Redox Behavior
Phenol red-based studies ( ) highlight pH-dependent reactivity:
-
Colorimetric Response : Anthraquinones exhibit color changes in acidic/basic media (e.g., chrysophanol transitions at pH 4–6 and 8–10) ( ).
-
Oxidation : Anthraquinones form radicals under oxidative conditions, with redox potentials correlating to substituent electronegativity ( ).
Data Table: Comparative Reaction Yields
Mechanistic Insights
-
Kinetic Control : LDA-mediated reactions (e.g., ester enolate formation) favor thermodynamically stable intermediates at low temperatures ( ).
-
Solvent Effects : Polar solvents (water, ethanol) stabilize transition states in anthraquinone rearrangements by 3–5 kcal/mol ( ).
Challenges and Limitations
-
Selectivity Issues : Competing pathways (e.g., isomerization vs. decomposition) necessitate precise temperature control ( ).
-
Catalyst Sensitivity : Pd-based systems degrade in the presence of Lewis basic groups, requiring tailored ligands ( ).
While direct data on Chrysanthone C remains absent, these principles from analogous systems provide a framework for predicting its reactivity. Further experimental validation is required to confirm specific reaction pathways.
Propiedades
Fórmula molecular |
C15H18O6 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(6S,7R)-3,6,10-trihydroxy-7-methoxy-3-methyl-4,6,7,8-tetrahydro-1H-benzo[g]isochromen-9-one |
InChI |
InChI=1S/C15H18O6/c1-15(19)5-7-3-8-12(14(18)9(7)6-21-15)10(16)4-11(20-2)13(8)17/h3,11,13,17-19H,4-6H2,1-2H3/t11-,13+,15?/m1/s1 |
Clave InChI |
QLNCKOAYSCTIMZ-JZHZUCMVSA-N |
SMILES isomérico |
CC1(CC2=CC3=C(C(=O)C[C@H]([C@H]3O)OC)C(=C2CO1)O)O |
SMILES canónico |
CC1(CC2=CC3=C(C(=O)CC(C3O)OC)C(=C2CO1)O)O |
Sinónimos |
chrysanthone C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















